molecular formula C13H18O2 B13043833 1-(4-Tert-butoxy-phenyl)-propan-1-one

1-(4-Tert-butoxy-phenyl)-propan-1-one

Katalognummer: B13043833
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: SBLXUSILISHJEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Tert-butoxy-phenyl)-propan-1-one is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a propanone moiety

Vorbereitungsmethoden

The synthesis of 1-(4-Tert-butoxy-phenyl)-propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

1-(4-Tert-butoxy-phenyl)-propan-1-one undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Tert-butoxy-phenyl)-propan-1-one finds applications in several scientific research areas:

Wirkmechanismus

The mechanism by which 1-(4-Tert-butoxy-phenyl)-propan-1-one exerts its effects depends on its specific application. In chemical reactions, the tert-butoxy group can influence the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Tert-butoxy-phenyl)-propan-1-one can be compared with similar compounds such as 1-(4-tert-butoxy)phenyl)ethan-1-one and other tert-butoxy-substituted phenyl ketones. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The presence of the tert-butoxy group imparts unique properties, making this compound distinct in its class .

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

1-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-1-one

InChI

InChI=1S/C13H18O2/c1-5-12(14)10-6-8-11(9-7-10)15-13(2,3)4/h6-9H,5H2,1-4H3

InChI-Schlüssel

SBLXUSILISHJEL-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC=C(C=C1)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.